2,5-Dimethylcyclohexane-1-sulfonyl chloride
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Overview
Description
2,5-Dimethylcyclohexane-1-sulfonyl chloride is an organic compound with the molecular formula C8H15ClO2S and a molecular weight of 210.72 g/mol . It is a derivative of cyclohexane, featuring two methyl groups at the 2 and 5 positions and a sulfonyl chloride group at the 1 position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethylcyclohexane-1-sulfonyl chloride can be synthesized through the sulfonylation of 2,5-dimethylcyclohexanol. The reaction typically involves the use of chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 1 position of the cyclohexane ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylcyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form 2,5-dimethylcyclohexane-1-sulfonic acid under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for the reduction of the sulfonyl chloride group.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
2,5-Dimethylcyclohexane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-dimethylcyclohexane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanesulfonyl chloride: Lacks the methyl groups at the 2 and 5 positions.
2,4-Dimethylcyclohexane-1-sulfonyl chloride: Features methyl groups at the 2 and 4 positions instead of 2 and 5.
Uniqueness
2,5-Dimethylcyclohexane-1-sulfonyl chloride is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the types of derivatives formed. This structural variation can lead to differences in physical properties and chemical behavior compared to similar compounds .
Properties
Molecular Formula |
C8H15ClO2S |
---|---|
Molecular Weight |
210.72 g/mol |
IUPAC Name |
2,5-dimethylcyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO2S/c1-6-3-4-7(2)8(5-6)12(9,10)11/h6-8H,3-5H2,1-2H3 |
InChI Key |
ILHLYXWWEDBIHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)S(=O)(=O)Cl)C |
Origin of Product |
United States |
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